Physicochemical Characterization and Synthetic Utility of 3-Cyclohexyl-1,3-dihydro-2H-indol-2-one: A Technical Guide
Physicochemical Characterization and Synthetic Utility of 3-Cyclohexyl-1,3-dihydro-2H-indol-2-one: A Technical Guide
Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals
Executive Summary
The functionalization of the oxindole core at the C-3 position represents a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and progesterone antagonists[1]. Among these derivatives, 3-Cyclohexyl-1,3-dihydro-2H-indol-2-one (also known as 3-cyclohexylindolin-2-one) stands out as a sterically demanding, lipophilic pharmacophore and a highly versatile synthetic intermediate[2].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural data. We will deconstruct the physicochemical profile of this compound, explore the mechanistic causality behind its synthesis via modern transition-metal catalysis, and outline self-validating protocols for its downstream application in skeletal rearrangements.
Physicochemical Profiling and Formulation Implications
The integration of a bulky cyclohexyl ring at the C-3 position of the oxindole core significantly alters the molecule's spatial geometry and lipophilicity. This modification enhances the partition coefficient (LogP), which is a critical parameter for crossing the blood-brain barrier in CNS-targeted drug design.
Table 1: Core Physicochemical Properties
| Property | Value | Analytical Implication |
|---|---|---|
| IUPAC Name | 3-cyclohexyl-1,3-dihydro-2H-indol-2-one | Defines the core heterocyclic framework. |
| CAS Registry Number | 92250-13-0 | Standard identifier for regulatory tracking[2][3]. |
| Molecular Formula | C14H17NO | Used for exact mass calculation in HRMS. |
| Molar Mass | 215.29 g/mol | Ideal weight for small-molecule drug likeness (Lipinski's Rule of 5). |
| Density (Predicted) | 1.1 ± 0.1 g/cm³ | Informs solvent selection for liquid-liquid extraction[4]. |
| Boiling Point (Predicted) | 368.4 ± 31.0 °C at 760 mmHg | Indicates high thermal stability; suitable for high-temp reactions[4]. |
| Flash Point (Predicted) | 221.0 ± 9.8 °C | Dictates safety protocols during scale-up and storage[4]. |
Mechanistic Pathways & Synthetic Causality
Nickel-Catalyzed Borrowing Hydrogen Alkylation
Historically, C-3 alkylation of oxindoles required toxic alkyl halides and strong mutagenic bases, generating stoichiometric waste and poor product selectivity[1]. A field-proven, sustainable alternative utilizes a Nickel-catalyzed borrowing hydrogen (BH) strategy [5].
Causality of the Catalyst: By using cyclohexanol as the alkylating agent, the bifunctional Ni-catalyst temporarily dehydrogenates the alcohol to a reactive ketone. The 2-oxindole undergoes an aldol condensation with this ketone to form an alkylidene intermediate. The "borrowed" hydrogen (now residing on the Ni-H species) subsequently reduces the alkene to yield 3-cyclohexylindolin-2-one. This redox-neutral cycle produces only water as a byproduct, ensuring high atom economy and preventing over-alkylation[6].
Ni-Catalyzed Borrowing Hydrogen Pathway for C-3 Alkylation.
Skeletal Rearrangement to 1,4-Benzoxazin-3-ones
3-Cyclohexylindolin-2-one serves as a critical precursor for the synthesis of fluorophoric 1,4-benzoxazin-3-one derivatives, which possess potent neuroprotective and antiproliferative properties[7][8].
Causality of the Lewis Acid: The oxindole is first peroxidized to 3-(tert-butylperoxy)-3-cyclohexylindolin-2-one. The choice of Lewis acid for the subsequent rearrangement is critical. While FeCl3 induces a Hock-type fragmentation (C-C bond cleavage leading to isatin), utilizing Sn(OTf)2 promotes the selective migration of the aryl group onto the peroxide oxygen. This targeted ring expansion yields the desired 2-cyclohexylidene-2H-benzo[b][1,4]oxazin-3(4H)-one[9].
Skeletal Rearrangement of Peroxyoxindole to 1,4-Benzoxazin-3-one.
Standardized Experimental Protocols
To ensure reproducibility, the following workflows are designed as self-validating systems, incorporating specific analytical checkpoints.
Protocol A: Synthesis of 3-Cyclohexylindolin-2-one via Ni-Catalysis
Reference standard adapted from Bera et al. (2023)[1][5].
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Reaction Assembly: Inside an argon-filled glovebox, charge an oven-dried reaction vial with 2-oxindole (1.0 equiv), cyclohexanol (1.5 equiv), and the defined Ni-catalyst (10 mol%).
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Solvent & Base Addition: Add potassium tert-butoxide (1.2 equiv) as a mild base and anhydrous toluene as the solvent.
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Thermal Activation: Seal the vial securely, remove it from the glovebox, and heat the mixture at 110–130 °C for 24 hours. Causality: Elevated thermal energy is strictly required to overcome the activation barrier of the initial endothermic alcohol dehydrogenation step.
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Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate = 5.6:1). The protocol validates itself when the UV-active spot of the starting 2-oxindole is fully consumed and replaced by a new spot at Rf≈0.40 [1].
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Workup & Purification: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a Celite pad to remove the Ni-catalyst. Purify the concentrated filtrate via silica-gel column chromatography (10% EtOAc in hexane).
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Analytical Confirmation: Validate the isolated pale-yellow oil via 1H NMR (500 MHz, CDCl3) . Confirm the presence of the distinct singlet at δ 8.55 (NH) and the multiplet at δ 7.10–7.09 corresponding to the aromatic protons[1].
Protocol B: Sn(OTf)2 -Catalyzed Ring Expansion
Reference standard adapted from Chaudhari et al. (2019)[7][8].
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Precursor Preparation: React 3-cyclohexylindolin-2-one with tert-butyl hydroperoxide to isolate the intermediate 3-(tert-butylperoxy)-3-cyclohexylindolin-2-one.
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Catalytic Setup: In a sealed tube, dissolve 0.25 mmol of the peroxyoxindole intermediate in 2 mL of anhydrous acetonitrile. Add 10 mol% Sn(OTf)2 . Causality: Strict anhydrous conditions are maintained to prevent the premature hydrolysis and deactivation of the Lewis acid catalyst.
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Rearrangement: Heat the mixture at 100 °C for 16 hours.
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Isolation: Evaporate the volatile components under a vacuum. Purify the crude residue directly via silica gel chromatography (EtOAc:Hexane = 15:85).
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Self-Validation Checkpoint (NMR): Validate the formation of 2-cyclohexylidene-2H-benzo[b][1,4]oxazin-3(4H)-one via 13C NMR (100 MHz, DMSO-d6) . The reaction is successful if the peroxide carbon signal disappears and the characteristic enol-ether/lactam carbons emerge at δ 158.72 and 142.67[10].
References
-
Nickel-Catalyzed Alkylation of Oxindoles with Secondary Alcohols. Atanu Bera, Adrija Ghosh, Debasis Banerjee. Journal of Organic Chemistry, 2023.[Link]
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The Rearrangement of Peroxides for the Construction of Fluorophoric 1,4-Benzoxazin-3-one Derivatives. Moreshwar B. Chaudhari et al. Organic Letters, 2019.[Link]
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